molecular formula C24H19FN6O2S B11391321 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11391321
M. Wt: 474.5 g/mol
InChI Key: GTWZEEGDTWJMJO-UHFFFAOYSA-N
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Description

The compound 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic molecule that features multiple functional groups, including oxadiazole, triazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.

    Attachment of the ethoxyphenyl group:

    Synthesis of the triazole ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and a suitable precursor.

    Formation of the pyridine ring: The final step involves the construction of the pyridine ring, which can be achieved through various cyclization methods, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Sulfoxides and sulfones: From oxidation of the sulfur atom.

    Amines and alcohols: From reduction of nitro groups or other reducible functionalities.

    Substituted aromatic compounds: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Research into its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional diversity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-1,2,4-triazole: Shares the triazole and fluorophenyl groups.

    3-(2-ethoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole and ethoxyphenyl groups.

    Pyridine derivatives: Various compounds with the pyridine ring structure.

Uniqueness

The uniqueness of 4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine lies in its combination of multiple pharmacophores within a single molecule. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H19FN6O2S

Molecular Weight

474.5 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-5-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H19FN6O2S/c1-2-32-20-6-4-3-5-19(20)22-27-21(33-30-22)15-34-24-29-28-23(16-11-13-26-14-12-16)31(24)18-9-7-17(25)8-10-18/h3-14H,2,15H2,1H3

InChI Key

GTWZEEGDTWJMJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CC=NC=C5

Origin of Product

United States

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